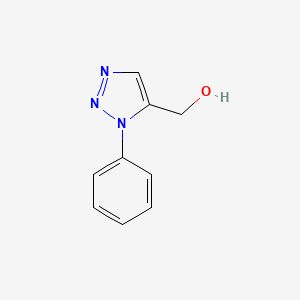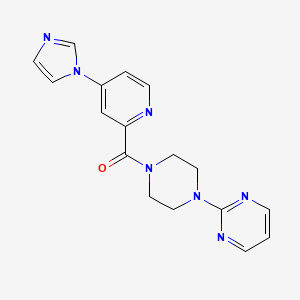![molecular formula C19H16N6O3 B2617266 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1226451-67-7](/img/structure/B2617266.png)
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide” is a derivative of 1,2,4-triazole . These derivatives have attracted great attention among medicinal chemists due to their wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Synthesis Analysis
The synthesis of compounds that combine 1,2,4-triazole and quinazoline moieties in one structure leads to the discovery of new effective agents with antibacterial, antifungal, and anticancer capabilities . The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .Chemical Reactions Analysis
The reaction mechanism involves the formation of carbinolamine by the addition of an amine to a double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds . The nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .Physical And Chemical Properties Analysis
The Log Octanol-Water Partition Coefficient (Log Kow) of the compound is estimated to be 3.15 . The boiling point is estimated to be 638.70°C, and the melting point is estimated to be 277.39°C . The vapor pressure is estimated to be 1.17E-014 mm Hg at 25°C .科学的研究の応用
Application as a Modulator of GPR139
Specific Scientific Field
This application falls under the field of Pharmacology , specifically in the development of drugs that target the G-protein coupled receptor 139 (GPR139).
Comprehensive and Detailed Summary of the Application
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” is used as an agonist of GPR139 . This means it can bind to this receptor and activate it, which can have various effects depending on the physiological context.
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be synthesized and used in pharmaceutical compositions . It can be administered to subjects (such as laboratory animals or potentially humans) to study its effects. The specific dosage and administration route would depend on the specific experiment or clinical trial.
Use in Solid Phase Peptide Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of peptides.
Comprehensive and Detailed Summary of the Application
The compound is used as a self-indicating reagent in solid phase peptide synthesis . This means it can be used to monitor the progress of acylation reactions during the synthesis of peptides .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is prepared as an ester of fluorenylmethoxycarbonyl (Fmoc) amino acids . It is then used in solid phase peptide synthesis, where it reacts with the starting resin-bound amine . The ionisation of the liberated hydroxy component provides a useful colour indicator of the progress of acylation reactions .
Use in the Synthesis of Dyes, Pigments, and Photosensitive Materials
Specific Scientific Field
This application falls under the field of Material Science and Organic Chemistry , specifically in the synthesis of dyes, pigments, and photosensitive materials .
Comprehensive and Detailed Summary of the Application
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” can be used in the synthesis of dyes, pigments, and photosensitive materials . These materials have a wide range of applications, from textiles and printing to electronics and solar cells .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific dye, pigment, or photosensitive material being synthesized .
Use as a Catalyst and Ligand in Organic Synthesis Reactions
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the catalysis of addition, alkylation, and arylation reactions .
Comprehensive and Detailed Summary of the Application
The compound can be used as a catalyst and ligand in organic synthesis reactions . This means it can speed up the reaction and control the selectivity of the reaction .
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be prepared and used in various organic synthesis reactions . The specific procedures would depend on the specific reaction being catalyzed .
Use in the Synthesis of Pharmaceutical Compositions
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences , specifically in the synthesis of pharmaceutical compositions .
Comprehensive and Detailed Summary of the Application
The compound “2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide” can be used in the synthesis of pharmaceutical compositions . These compositions can be used for treating diseases, disorders, or conditions associated with GPR139 .
Detailed Description of the Methods of Application or Experimental Procedures
The compound can be synthesized and used in pharmaceutical compositions . It can be administered to subjects (such as laboratory animals or potentially humans) to study its effects. The specific dosage and administration route would depend on the specific experiment or clinical trial .
将来の方向性
The development of various synthesis methods and a comprehensive study of their reaction mechanisms are necessary due to the wide range of biological activity, good pharmacodynamic and pharmacokinetic profiles, and low toxicity of 1,2,4-triazole derivatives . The search for new biologically active compounds that may be used in efficient drug discovery is one of the most challenging tasks in medicinal chemistry .
特性
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12(25-19(27)14-9-5-6-10-15(14)22-24-25)18(26)20-11-16-21-17(23-28-16)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMIJUQRPBWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)
![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)
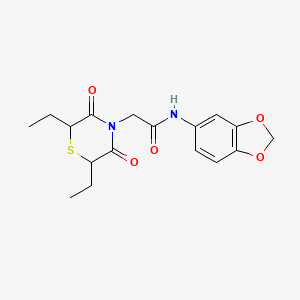
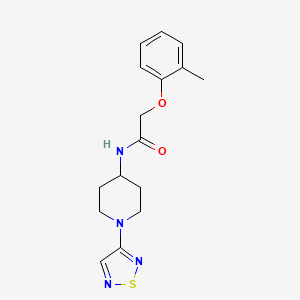
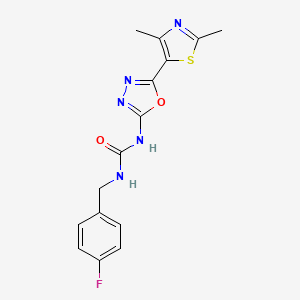
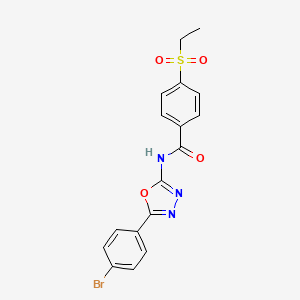
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2617200.png)
![Methyl (6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate](/img/structure/B2617201.png)
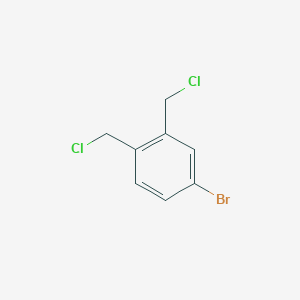
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
